2-Phenyl-3-oxaspiro[4.5]decan-4-one
Description
Properties
CAS No. |
18998-17-9 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-phenyl-2-oxaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C15H18O2/c16-14-15(9-5-2-6-10-15)11-13(17-14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
BZCTYMLHXOHLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Oxaspiro[4.5]decanones
The preparation of oxaspiro[4.5]decanones typically involves the construction of the spirocyclic lactone core through cyclization strategies such as Prins/pinacol cascade reactions, radical-initiated lactonizations, or Diels–Alder cycloadditions followed by functional group transformations. The phenyl substituent at the 2-position (corresponding to 2-phenyl substitution) can be introduced via appropriately substituted starting materials or by post-cyclization functionalization.
Synthesis via Aminolactone Formation from Alkenes (General Procedure B)
A highly relevant and well-documented method for synthesizing spirocyclic lactones similar to 2-Phenyl-3-oxaspiro[4.5]decan-4-one involves the reaction of alkenes with nucleophiles under controlled conditions.
Procedure Overview :
The alkene substrate bearing the phenyl group (alkene 1j) is reacted in anhydrous 1,2-dimethoxyethane at 50 °C for approximately 20 hours. The reaction mixture is then quenched with aqueous sodium hydroxide to neutralize and extract the product. Purification is performed by flash column chromatography on silica gel using solvent mixtures such as heptane-ethyl acetate-ethanol-ammonium hydroxide in defined ratios.Example Yield and Characterization :
The phenyl-substituted aminolactone, corresponding structurally to 3-(dimethylamino)-8-phenyl-1-oxaspiro[4.5]decan-2-one, was obtained in 68% yield with a diastereomeric ratio of approximately 2.9:1. The product was isolated as an off-white solid with separable diastereomers. Characterization by proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) confirmed the structure and purity. For instance, 1H NMR signals in the aromatic region (δ 7.33–7.17 ppm) correspond to the phenyl group protons, while signals in the 3.75 ppm region correspond to the spirocyclic proton adjacent to the oxygen atom.
Lewis Acid-Catalyzed Prins/Pinacol Cascade Reaction
This method is effective for constructing 7-substituted 8-oxaspiro[4.5]decan-1-ones, a class structurally related to 2-Phenyl-3-oxaspiro[4.5]decan-4-one.
Reaction Conditions :
The reaction employs a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in anhydrous solvents like 1,2-dimethoxyethane at moderate temperatures (~50 °C). The cascade involves initial Prins cyclization followed by pinacol rearrangement to afford the spirocyclic lactone with high selectivity.Yields and Selectivity :
Yields typically range from 70% to 82%, with high purity (>95%) of the target spirocyclic lactone. This method allows the introduction of functional groups such as dimethylamino substituents on the lactone ring, enhancing the compound’s chemical versatility.
Radical-Initiated Spirolactone Formation from Acrylic Acid and Cyclohexanol Derivatives
An alternative synthetic approach involves the radical-initiated reaction of acrylic acid or its esters with cyclohexanol derivatives to form spirolactones.
Method Details :
The reaction uses an excess of cyclohexanol (5 to 10 equivalents) with a catalytic amount of a free radical initiator such as di-tert-butyl peroxide (0.05 to 0.5 equivalents). The reaction temperature is maintained between 145 °C and 155 °C to initiate radical formation and subsequent spirolactone synthesis.Outcome :
This method yields an isomeric mixture of spirolactones, including cis- and trans-isomers, corresponding to the stereochemistry of the starting alcohols. Although this method is less selective, it is valuable for generating spirolactone libraries for odorant or bioactivity screening.
Diels–Alder Cycloaddition Followed by Functionalization
Spirocyclic lactones with complex frameworks can be synthesized via Diels–Alder cycloadditions involving furanone derivatives and dienes.
-
- Oxidation of 2-methylfuran to 5-hydroxy-5-methylfuran-2(5H)-one followed by dehydration yields 5-methylene-2(5H)-furanone.
- This dienophile undergoes a Diels–Alder reaction with natural R-(−)-α-phellandrene at 110 °C in toluene, producing tricyclic spirolactone adducts.
- Subsequent functionalization steps, such as Morita–Baylis–Hillman coupling or lithiation followed by electrophilic substitution, introduce phenyl or other substituents at the desired positions.
Relevance to 2-Phenyl-3-oxaspiro[4.5]decan-4-one :
Although this method primarily targets more complex tricyclic spirolactones, the strategy of using Diels–Alder adducts followed by functional group manipulation can be adapted for the synthesis of 2-phenyl-substituted oxaspirodecanones.
Summary of Key Preparation Methods and Conditions
Analytical and Characterization Insights
NMR Spectroscopy :
Proton and carbon NMR data provide detailed insight into the spirocyclic framework and substitution pattern. Aromatic protons appear typically between δ 7.0–7.5 ppm, while spirocyclic protons adjacent to oxygen resonate around δ 3.5–4.0 ppm.Mass Spectrometry :
High-resolution electrospray ionization mass spectrometry (HRMS) confirms molecular weight and elemental composition, with observed m/z values closely matching calculated values for the protonated molecular ion.Infrared Spectroscopy : Characteristic carbonyl stretching frequencies for the lactone carbonyl group appear near 1760 cm⁻¹, with additional bands corresponding to C–O and aromatic C–H stretching.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-oxaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxaspirocyclic ring system.
Substitution: The phenyl group and other positions on the ring system can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Phenyl-3-oxaspiro[4.5]decan-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Phenyl-3-oxaspiro[4.5]decan-4-one exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, but its unique structure suggests it could have significant biological activity .
Comparison with Similar Compounds
Structural Analogues with Nitrogen-Containing Spiro Cores
Several spirocyclic compounds replace the 3-oxa group with nitrogen atoms, significantly altering their chemical and biological profiles:
Key Observations :
- Conformational Flexibility : Nitrogen-containing spiro compounds exhibit greater hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability .
Oxygen-Containing Spirocyclic Derivatives
Compounds with oxygen in the spiro core share similarities but differ in substituents and applications:
Key Observations :
- Substituent Effects : The phenyl group in 2-Phenyl-3-oxaspiro[4.5]decan-4-one increases lipophilicity compared to unsubstituted 1-oxaspiro derivatives, favoring membrane penetration .
- Halogenation : Fluorinated analogs (e.g., ) demonstrate improved in vivo stability and target affinity due to halogen’s electronegativity and metabolic resistance .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties:
| Property | 2-Phenyl-3-oxaspiro[4.5]decan-4-one | 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Ro 64-6198 |
|---|---|---|---|
| Molecular Weight | ~260 g/mol (estimated) | 275 g/mol (C₁₅H₂₁N₃O₂) | 424 g/mol (C₂₇H₂₈N₃O) |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (lower due to triaza core) | ~4.1 (high due to aromatic extension) |
| Hydrogen Bond Acceptors | 3 (two oxygen, one ketone) | 5 (three nitrogen, two ketone) | 4 (three nitrogen, one ketone) |
| Bioactivity | Limited data | Antiparasitic (IC₅₀: 1–10 µM) | NOP receptor agonist (EC₅₀: 0.3 nM) |
Key Insights :
- Bulky substituents (e.g., phenalenyl in Ro 64-6198) improve receptor selectivity but may complicate synthesis and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
